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molecular formula C9H7AlNO B1204516 Aluminium tri(quinolin-8-olate) CAS No. 24731-66-6

Aluminium tri(quinolin-8-olate)

Cat. No. B1204516
M. Wt: 172.14 g/mol
InChI Key: XAIDAKZDWHHFGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06362339B1

Procedure details

Aluminum stearate, Al[CH3(CH2)16CO2]3, (10.0 g, Fisher Scientific Co., Pittsburgh, Pa., technical grade) was placed in a 250 mL round bottomed flask equipped with a magnetic stir bar and a reflux condenser. Toluene (50 mL) was added to give a white slurry. Separately, a 6.0 g sample of 8-hydroxyquinoline (41.3 mmol) was dissolved in 150 mL of toluene and the solution was gravity filtered through a coarse glass frit into the reaction flask. This removed an insoluble minor impurity found in the 8-hydroxyquinoline. After the addition of the 8-hydroxyquinoline to the aluminum stearate-toluene solution, the reaction flask was heated to reflux by means of an electric heating mantle. As the reaction warmed, but prior to refluxing, a large quantity of a fine yellow solid precipitated. The reaction mixture was refluxed for approximately 72 hours, cooled, and filtered. The yellow filter cake was washed sequentially with two 50 mL portions of toluene and two 50 mL portions of petroleum ether. After vacuum drying, the filter cake provided 5.4 g of tris(8-quinolinolato)aluminum as fine yellow needles. An 1H-NMR of the product precipitated from the toluene reaction mixture showed no significant resonances other than those of the desired product.
Name
Aluminum stearate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Al[CH3(CH2)16CO2]3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
41.3 mmol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
tris(8-quinolinolato)aluminum

Identifiers

REACTION_CXSMILES
C([O-])(=O)CCCCCCCCCCCCCCCCC.[Al+3:21].C([O-])(=O)CCCCCCCCCCCCCCCCC.C([O-])(=O)CCCCCCCCCCCCCCCCC.[OH:62][C:63]1[CH:64]=[CH:65][CH:66]=[C:67]2[C:72]=1[N:71]=[CH:70][CH:69]=[CH:68]2>C1(C)C=CC=CC=1>[CH:65]1[CH:64]=[C:63]([O-:62])[C:72]2[N:71]=[CH:70][CH:69]=[CH:68][C:67]=2[CH:66]=1.[CH:65]1[CH:64]=[C:63]([O-:62])[C:72]2[N:71]=[CH:70][CH:69]=[CH:68][C:67]=2[CH:66]=1.[CH:65]1[CH:64]=[C:63]([O-:62])[C:72]2[N:71]=[CH:70][CH:69]=[CH:68][C:67]=2[CH:66]=1.[Al+3:21] |f:0.1.2.3,6.7.8.9|

Inputs

Step One
Name
Aluminum stearate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Al+3].C(CCCCCCCCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCCCCCCCC)(=O)[O-]
Name
Al[CH3(CH2)16CO2]3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
41.3 mmol
Type
reactant
Smiles
OC=1C=CC=C2C=CC=NC12
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stir bar and a reflux condenser
CUSTOM
Type
CUSTOM
Details
to give a white slurry
FILTRATION
Type
FILTRATION
Details
filtered through a coarse glass frit into the reaction flask
CUSTOM
Type
CUSTOM
Details
This removed an insoluble minor impurity
ADDITION
Type
ADDITION
Details
After the addition of the 8-hydroxyquinoline to the aluminum stearate-toluene solution
TEMPERATURE
Type
TEMPERATURE
Details
the reaction flask was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux by means of an electric heating mantle
TEMPERATURE
Type
TEMPERATURE
Details
As the reaction warmed
TEMPERATURE
Type
TEMPERATURE
Details
to refluxing
CUSTOM
Type
CUSTOM
Details
a large quantity of a fine yellow solid precipitated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for approximately 72 hours
Duration
72 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The yellow filter cake was washed sequentially with two 50 mL portions of toluene and two 50 mL portions of petroleum ether
CUSTOM
Type
CUSTOM
Details
After vacuum drying

Outcomes

Product
Name
tris(8-quinolinolato)aluminum
Type
product
Smiles
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Al+3]
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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